molecular formula C16H18N2O4S2 B12209398 N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

Cat. No.: B12209398
M. Wt: 366.5 g/mol
InChI Key: HTTYIMQAUVHCCW-UHFFFAOYSA-N
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Description

N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound with a unique structure that includes a tetrahydrothieno[3,4-d][1,3]thiazole ring system

Preparation Methods

The synthesis of N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydrothieno[3,4-d][1,3]thiazole core, followed by the introduction of the prop-2-en-1-yl and phenoxyacetamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and inhibition.

    Medicine: Preliminary studies suggest that it may have therapeutic potential, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H18N2O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenoxyacetamide

InChI

InChI=1S/C16H18N2O4S2/c1-2-8-18-13-10-24(20,21)11-14(13)23-16(18)17-15(19)9-22-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2

InChI Key

HTTYIMQAUVHCCW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2CS(=O)(=O)CC2SC1=NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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